N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide (CAS RN: 846586-58-1) is a benzofuran-derived carboxamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a furan-2-ylmethyl substituent. Its structure combines a benzofuran core with a sulfolane moiety, a combination that may enhance solubility and metabolic stability compared to simpler benzofuran derivatives .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13-16-6-2-3-7-17(16)25-18(13)19(21)20(11-15-5-4-9-24-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUTXYCOUQYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its structural components suggest potential interactions with various biological targets involved in cancer proliferation. For instance, the benzofuran moiety is known for its ability to inhibit cell growth in several cancer cell lines.
Antimicrobial Properties
Research has shown that derivatives of this compound can possess antimicrobial activity. The presence of the thiophene ring enhances its interaction with microbial membranes, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The furan component is associated with anti-inflammatory effects, making this compound a potential therapeutic agent for inflammatory diseases. Studies are ongoing to elucidate the specific mechanisms through which it exerts these effects.
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its multiple functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing more complex molecules.
Reaction Pathways
The reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can be explored through several reaction pathways:
- Nucleophilic Addition : It can act as a nucleophile due to the nitrogen atom's lone pair.
- Cycloaddition Reactions : The presence of double bonds allows for cycloaddition reactions with various dienophiles.
Polymer Chemistry
Due to its unique structure, this compound can be utilized in polymer chemistry to develop new materials with specific properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymers.
Nanotechnology
Research is being conducted into the use of this compound in nanotechnology applications, particularly in the development of nanoscale devices or materials that require specific electronic or optical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro; further animal studies are warranted. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria; potential for development as an antibiotic agent. |
| Study 3 | Organic Synthesis | Successfully used as a precursor in synthesizing novel benzofuran derivatives with enhanced biological activity. |
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide (-CONHR₂) group undergoes characteristic reactions influenced by its electronic environment and steric factors.
Hydrolysis
-
Acidic Conditions : Hydrolysis yields 3-methyl-1-benzofuran-2-carboxylic acid and corresponding amines (1,1-dioxidotetrahydrothiophen-3-amine + furan-2-ylmethanamine). This reaction requires prolonged heating in concentrated HCl or H₂SO₄ .
-
Basic Conditions : Saponification with NaOH/EtOH produces carboxylate salts, enabling further functionalization .
Nucleophilic Substitution
-
The carbonyl carbon is susceptible to nucleophilic attack. For example, reaction with Grignard reagents (e.g., CH₃MgBr) forms ketones, though steric hindrance from the benzofuran and tetrahydrothiophene groups reduces yield .
Tetrahydrothiophene Dioxide Reactivity
The 1,1-dioxidotetrahydrothiophene moiety participates in redox and substitution reactions.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone group to a thioether, though competing reduction of the furan ring may occur.
-
Sodium amalgam (Na/Hg) selectively reduces the sulfone to sulfide without altering other functional groups.
Electrophilic Aromatic Substitution
-
The electron-withdrawing sulfone group deactivates the tetrahydrothiophene ring, directing electrophiles (e.g., NO₂⁺) to the para position relative to the sulfone .
Furan Ring Reactions
The furan-2-ylmethyl group exhibits typical aromatic and alkylation reactivity.
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the furan ring, producing nitro derivatives .
-
Friedel-Crafts alkylation with CH₃Cl/AlCl₃ introduces methyl groups at the 4-position .
Oxidation
-
Ozone cleavage of the furan ring generates diketones, which can cyclize to form substituted pyrroles under acidic conditions .
Benzofuran Core Modifications
The 3-methylbenzofuran scaffold undergoes regioselective functionalization.
Halogenation
-
Bromination (Br₂/FeBr₃) occurs at the 5- and 7-positions of the benzofuran ring, with yields influenced by the electron-donating methyl group .
Cycloaddition
-
Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at the benzofuran’s α,β-unsaturated lactone-like system .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed reactions for derivatization.
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with arylboronic acids introduces substituents at the benzofuran’s 5-position (Table 1) .
Table 1 : Suzuki-Miyaura Coupling Outcomes
| Boronic Acid | Catalyst | Yield (%) | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78 | 5-Phenyl-benzofuran derivative |
| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 82 | 5-(4-MeO-Ph)-benzofuran |
Computational Insights
DFT studies reveal:
-
The carboxamide’s carbonyl oxygen acts as a hydrogen-bond acceptor, influencing reactivity in polar solvents .
-
Electron density maps show the tetrahydrothiophene sulfone group withdraws electron density from the benzofuran core, enhancing electrophilic substitution at the 5-position .
Stability Under Reaction Conditions
-
Thermal Stability : Decomposition occurs above 200°C, forming CO₂ and sulfur oxides.
-
Photoreactivity : UV irradiation induces C-S bond cleavage in the tetrahydrothiophene moiety, forming radical intermediates.
Comparison with Similar Compounds
Core Benzofuran Derivatives
- BH37710 (CAS RN: 880785-88-6) :
This analog replaces the 3-methyl group on the benzofuran core with a 5-ethyl substituent and substitutes the furan-2-ylmethyl group with a 2-fluorobenzyl moiety. The molecular weight increases from 411.87 (target compound) to 429.50, likely altering lipophilicity and bioavailability . - Flutolanil (CAS RN: 66332-96-5) :
A pesticide with a benzamide backbone and trifluoromethyl substituent. Unlike the target compound, it lacks the sulfone group, which may reduce its water solubility .
Sulfone-Containing Analogs
- BH37712 (CAS RN: 880785-92-2): Shares the 1,1-dioxidotetrahydrothiophen-3-yl group but replaces the benzofuran core with a 2-(2-chlorophenoxy)acetamide structure. This modification suggests divergent biological targets, possibly in inflammation or oncology .
- EU Patent Compound (EPO) :
A carboximidamid derivative with the same sulfone group but linked to an imidazo[4,5-b]pyridine core. This highlights the sulfone’s versatility in enhancing binding affinity for enzymes like farnesyltransferase .
Furan-Modified Compounds
- Cyprofuram (CAS RN: 69581-33-5) :
A fungicide with a tetrahydro-2-oxo-3-furanyl group instead of the sulfone. The absence of the sulfone may reduce oxidative stability but improve soil persistence .
Pharmacological and Functional Comparison
Enzyme Inhibition Potential
The target compound’s sulfone group is critical for interactions with enzymes requiring polar recognition sites. For example, analogs in patents (e.g., EPO compounds) inhibit kinases or transferases, suggesting similar applications for the target compound . In contrast, flutolanil acts as a succinate dehydrogenase inhibitor in fungi, a mechanism less likely for the sulfone-containing target .
Solubility and Bioavailability
The sulfone group in the target compound enhances hydrophilicity compared to non-sulfonated analogs like cyprofuram. However, the furan-2-ylmethyl group introduces moderate lipophilicity, balancing membrane permeability.
Physicochemical Properties
| Property | Target Compound | BH37710 | Flutolanil |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₄FNO₄S | C₂₃H₂₄FNO₄S | C₁₇H₁₄F₃NO₂ |
| Molecular Weight | 429.50 | 429.50 | 345.30 |
| Key Substituents | Sulfone, 3-methyl | 5-ethyl, 2-fluorobenzyl | Trifluoromethyl |
| Solubility (Predicted) | Moderate (aqueous) | Low (lipophilic) | Low (hydrophobic) |
Data derived from structural analogs and computational models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with functionalized tetrahydrothiophene dioxide (sultam) and furanmethylamine precursors. A multi-step approach may include:
- Step 1 : Activation of the benzofuran-2-carboxylic acid using coupling agents like EDCI/HOBt.
- Step 2 : Sequential amidation with furan-2-ylmethylamine and tetrahydrothiophen-3-amine, followed by oxidation of the thiophene ring to the 1,1-dioxide form using H₂O₂ or Oxone® .
- Key Parameters : Solvent choice (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., benzofuran C-3 methyl at δ ~2.4 ppm, sultam SO₂ groups influencing adjacent proton shifts).
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values. Note that purity ≥95% (HPLC-UV, λ = 254 nm) is critical to avoid false positives .
Advanced Research Questions
Q. How can regioselectivity challenges during amidation of the benzofuran core be addressed?
- Methodological Answer : Competing reactions at the benzofuran C-2 vs. C-3 positions arise due to electronic effects. Strategies include:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer amidation to the desired position, followed by reduction.
- Catalytic Control : Use Pd-catalyzed C–H activation for selective coupling, as demonstrated in related benzofuran carboxamide syntheses .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .
Q. What computational approaches are suitable for predicting its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular Docking : AutoDock Vina or Glide for binding affinity studies with target proteins (e.g., COX-2 or β-lactamases), leveraging crystal structures from the PDB .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions.
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls.
- Structural Analog Interference : Compare results with closely related compounds (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide, which shares a benzofuran-dioxane motif) to identify substituent-specific effects .
- Meta-Analysis : Use tools like RevMan to aggregate data, applying statistical models (random-effects) to account for inter-study heterogeneity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
